molecular formula C9H9Br3O3 B12676335 3-(2,4,6-Tribromophenoxy)propane-1,2-diol CAS No. 51286-98-7

3-(2,4,6-Tribromophenoxy)propane-1,2-diol

Cat. No.: B12676335
CAS No.: 51286-98-7
M. Wt: 404.88 g/mol
InChI Key: DQGNLNFUQUMVEJ-UHFFFAOYSA-N
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Description

3-(2,4,6-Tribromophenoxy)propane-1,2-diol is a chemical compound with the molecular formula C9H9Br3O3 and a molecular weight of 404.878 g/mol It is characterized by the presence of three bromine atoms attached to a phenoxy group, which is further connected to a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Tribromophenoxy)propane-1,2-diol typically involves the reaction of 2,4,6-tribromophenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the phenoxide ion to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Tribromophenoxy)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4,6-Tribromophenoxy)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(2,4,6-Tribromophenoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4,6-Tribromophenoxy)propane-1,2-diol is unique due to the presence of three bromine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring halogenated compounds, such as flame retardants and certain pharmaceuticals .

Properties

CAS No.

51286-98-7

Molecular Formula

C9H9Br3O3

Molecular Weight

404.88 g/mol

IUPAC Name

3-(2,4,6-tribromophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H9Br3O3/c10-5-1-7(11)9(8(12)2-5)15-4-6(14)3-13/h1-2,6,13-14H,3-4H2

InChI Key

DQGNLNFUQUMVEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(CO)O)Br)Br

Origin of Product

United States

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